N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide
Description
N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide is a sulfanyl-substituted amidoxime derivative. Its structure features a branched alkylsulfanyl group (2-methylpropyl) attached to the ethanimidamide backbone, which confers unique physicochemical properties.
Properties
Molecular Formula |
C6H14N2OS |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-methylpropylsulfanyl)ethanimidamide |
InChI |
InChI=1S/C6H14N2OS/c1-5(2)3-10-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
GDCOUZZQUXGSKH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)CSC/C(=N/O)/N |
Canonical SMILES |
CC(C)CSCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is mainly produced for research purposes and is not widely manufactured on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants .
Major Products Formed
Scientific Research Applications
N’-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in biological research to study its effects on different biological systems.
Industry: The compound is used in industrial research for the development of new materials and processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent at the 2-position significantly influences reactivity, solubility, and biological activity. Key analogues include:
Key Observations :
Key Observations :
- High-Yield Reactions : Electron-withdrawing groups (e.g., nitro) may facilitate higher yields (93% for compound 24) due to enhanced electrophilicity at the reaction site .
- Steric Hindrance : Bulky substituents (e.g., 2-methylpropylsulfanyl) could reduce yields compared to smaller groups, though direct data is unavailable.
Physicochemical Properties
Substituents dictate melting points, solubility, and stability:
Key Observations :
- Melting Points : Aromatic substituents (e.g., methoxyphenyl) result in higher melting points due to stronger intermolecular interactions (e.g., π-stacking) compared to alkyl or heterocyclic groups .
- Solubility : The target compound’s branched alkylsulfanyl group may reduce water solubility compared to methylsulfanyl or thienyl analogues, aligning with trends in .
Key Observations :
- The 2-methylpropylsulfanyl group may enhance bioavailability in drug design due to increased lipophilicity, though this requires experimental validation.
Biological Activity
N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The compound features a hydroxylamine functional group and a sulfanyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is known to act as a modulator of certain signaling pathways, potentially influencing cellular responses involved in inflammation and immune modulation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent effect against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies using animal models of inflammation demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results indicated that the compound effectively disrupted biofilm formation at concentrations lower than those required to inhibit planktonic growth, suggesting a potential application in treating chronic infections.
- Inflammation Model : A preclinical trial assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered daily for two weeks, resulting in significant reductions in joint swelling and pain scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
